molecular formula C11H13ClN2OS2 B1378429 1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride CAS No. 1394040-49-3

1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride

Cat. No. B1378429
CAS RN: 1394040-49-3
M. Wt: 288.8 g/mol
InChI Key: DFKJHXHFZCTSRK-UHFFFAOYSA-N
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Description

“1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride” is a chemical compound with the molecular formula C11H12N2OS2. It has a molecular weight of 288.82 . The IUPAC name for this compound is 1-(thieno[3,2-b]thien-2-ylcarbonyl)piperazine hydrochloride .


Molecular Structure Analysis

The InChI code for “1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride” is 1S/C11H12N2OS2.ClH/c14-11(13-4-2-12-3-5-13)10-7-9-8(16-10)1-6-15-9;/h1,6-7,12H,2-5H2;1H .

Scientific Research Applications

Piperazine Derivatives in Therapeutics

Piperazine derivatives have a prominent place in drug design, displaying a wide array of therapeutic uses. The modification of the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. These modifications can lead to the development of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory properties, and imaging agent capabilities. The flexibility of the piperazine scaffold allows for the discovery of drug-like elements with varied pharmacokinetic and pharmacodynamic factors, indicating its broad potential in drug discovery (Rathi et al., 2016).

Antimycobacterial Activity

Recent research highlights the role of piperazine and its analogues in combating Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underlines the critical role of piperazine-based compounds in developing new anti-mycobacterial agents, showcasing their importance in addressing global health challenges posed by tuberculosis (Girase et al., 2020).

Broad Spectrum Pharmaceutical Applications

Piperazine and morpholine analogues exhibit a broad spectrum of pharmaceutical applications. Their inclusion in molecular structures has led to the synthesis of derivatives with potent pharmacophoric activities. This versatility in action reflects the significance of these scaffolds in medicinal chemistry, highlighting their contribution to the development of new therapeutic agents (Mohammed et al., 2015).

Thiophene Derivatives of Biological Interest

The incorporation of thiophene, a core component of "1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride," into drug molecules has been investigated for its therapeutic properties. Thiophene derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive actions. This highlights the potential of thiophene as a valuable component in drug design, contributing to the development of new drugs with diverse therapeutic applications (Ostrowski, 2022).

properties

IUPAC Name

piperazin-1-yl(thieno[3,2-b]thiophen-5-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2.ClH/c14-11(13-4-2-12-3-5-13)10-7-9-8(16-10)1-6-15-9;/h1,6-7,12H,2-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKJHXHFZCTSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(S2)C=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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